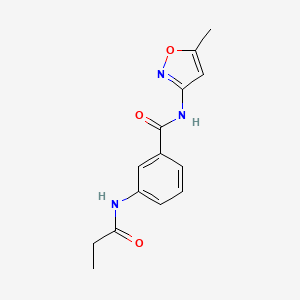
N-(5-methyl-1,2-oxazol-3-yl)-3-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE is a complex organic compound that features a unique structure combining an oxazole ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide structure. The process often starts with the preparation of 5-methyl-1,2-oxazole through cyclization reactions involving appropriate precursors. This intermediate is then reacted with 3-propanamidobenzamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the benzamide moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or benzamide rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets in biological systems. The oxazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: This compound shares the oxazole ring but has a different functional group attached to the benzene ring.
N-(5-Methyl-1,2-oxazol-3-yl)-4-nitrophenylcarbamoylbenzene-1-sulfonamide: Another similar compound with a nitrophenylcarbamoyl group.
Uniqueness
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-PROPANAMIDOBENZAMIDE is unique due to its specific combination of the oxazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H15N3O3/c1-3-13(18)15-11-6-4-5-10(8-11)14(19)16-12-7-9(2)20-17-12/h4-8H,3H2,1-2H3,(H,15,18)(H,16,17,19) |
InChI Key |
RYEWWRXIGHRMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















